molecular formula C12H16BrN3O B12094494 5-bromo-N-(1-methyl-4-piperidinyl)-2-Pyridinecarboxamide CAS No. 909712-00-1

5-bromo-N-(1-methyl-4-piperidinyl)-2-Pyridinecarboxamide

Cat. No.: B12094494
CAS No.: 909712-00-1
M. Wt: 298.18 g/mol
InChI Key: VSHLGVFUHNOUIX-UHFFFAOYSA-N
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Description

5-bromo-N-(1-methyl-4-piperidinyl)-2-Pyridinecarboxamide is a chemical compound with a complex structure that includes a bromine atom, a piperidine ring, and a pyridinecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-methyl-4-piperidinyl)-2-Pyridinecarboxamide typically involves multiple steps, starting with the preparation of the pyridinecarboxamide core The bromination of the pyridine ring is achieved using bromine or a brominating agent under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification techniques such as recrystallization and chromatography are employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1-methyl-4-piperidinyl)-2-Pyridinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-bromo-N-(1-methyl-4-piperidinyl)-2-Pyridinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-methyl-4-piperidinyl)-2-Pyridinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-cyclopropyl-2-[(1-methyl-4-piperidinyl)oxy]-3-pyridinemethanamine
  • 5-Bromo-N-ethyl-2-[(1-methyl-4-piperidinyl)oxy]-3-pyridinemethanamine

Uniqueness

5-bromo-N-(1-methyl-4-piperidinyl)-2-Pyridinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

909712-00-1

Molecular Formula

C12H16BrN3O

Molecular Weight

298.18 g/mol

IUPAC Name

5-bromo-N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide

InChI

InChI=1S/C12H16BrN3O/c1-16-6-4-10(5-7-16)15-12(17)11-3-2-9(13)8-14-11/h2-3,8,10H,4-7H2,1H3,(H,15,17)

InChI Key

VSHLGVFUHNOUIX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=NC=C(C=C2)Br

Origin of Product

United States

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